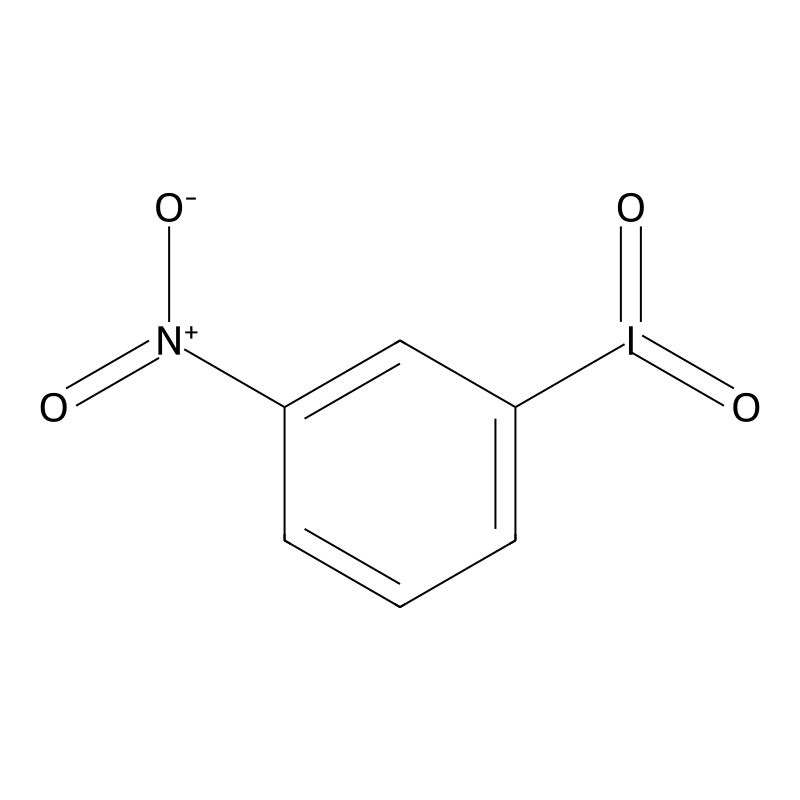

1-Iodyl-3-nitro-benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

1-Iodo-3-nitrobenzene, also known as meta-iodonitrobenzene, is an organic compound with the molecular formula and a molecular weight of 249.01 g/mol. It is characterized by the presence of an iodine atom and a nitro group attached to the benzene ring at the meta positions. This compound appears as a light yellow to yellow solid and has a melting point ranging from 36 to 38 °C and a boiling point of approximately 280 °C . It is insoluble in water and sensitive to light, requiring storage in a refrigerator at low temperatures .

1-Iodo-3-nitrobenzene can be synthesized through various methods, including:

- Nitration of Iodobenzene: Iodobenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-iodo-3-nitrobenzene.

- Cross-Coupling Reactions: The compound can also be synthesized via palladium-catalyzed cross-coupling reactions involving iodobenzene derivatives and various nucleophiles .

- Direct Halogenation: Direct iodination of nitrobenzene under controlled conditions may also yield this compound.

1-Iodo-3-nitrobenzene serves as an important building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It is used in the preparation of various pharmaceutical compounds due to its reactivity.

- Material Science: The compound has applications in creating new materials through polymerization reactions.

- Research: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 1-iodo-3-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can participate in electrophilic aromatic substitution reactions due to the presence of both electron-withdrawing (nitro) and electron-donating (iodine) groups on the benzene ring. These interactions are crucial for understanding its behavior in synthetic pathways and biological systems .

Similar compounds to 1-iodo-3-nitrobenzene include:

- 1-Bromo-3-nitrobenzene: Similar structure but with bromine instead of iodine; typically less reactive due to the weaker leaving group.

- 1-Chloro-3-nitrobenzene: Contains chlorine; less sterically hindered than iodine but shows similar reactivity patterns.

- 3-Nitrotoluene: A methyl-substituted derivative that lacks halogen; used in similar applications but exhibits different reactivity due to the absence of halogen.

Comparison TableCompound Name Molecular Formula Molecular Weight Key Differences 1-Iodo-3-nitrobenzene C6H4INO2 249.01 g/mol Contains iodine; highly reactive 1-Bromo-3-nitrobenzene C6H4BrNO2 232.00 g/mol Bromine instead of iodine; less reactive 1-Chloro-3-nitrobenzene C6H4ClNO2 201.56 g/mol Chlorine instead of iodine; lower reactivity 3-Nitrotoluene C7H7NO2 137.14 g/mol Methyl group instead of halogen; different reactivity

| Compound Name | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|

| 1-Iodo-3-nitrobenzene | C6H4INO2 | 249.01 g/mol | Contains iodine; highly reactive |

| 1-Bromo-3-nitrobenzene | C6H4BrNO2 | 232.00 g/mol | Bromine instead of iodine; less reactive |

| 1-Chloro-3-nitrobenzene | C6H4ClNO2 | 201.56 g/mol | Chlorine instead of iodine; lower reactivity |

| 3-Nitrotoluene | C7H7NO2 | 137.14 g/mol | Methyl group instead of halogen; different reactivity |

The unique combination of iodine and nitro functional groups in 1-iodo-3-nitrobenzene makes it particularly valuable for specific synthetic applications where halogenated intermediates are required for further transformations.

Electrophilic Aromatic Substitution Strategies for Nitro Group Introduction

Electrophilic nitration remains the cornerstone for introducing nitro groups into aromatic systems. For 1-iodyl-3-nitrobenzene, the nitro group is positioned meta to the iodyl moiety, necessitating careful consideration of directing effects. Classical nitration employs a mixture of concentrated nitric acid and sulfuric acid, where the nitronium ion (NO₂⁺) acts as the electrophile. In meta-directing scenarios, electron-withdrawing groups such as iodine or iodyl orient incoming electrophiles to the meta position.

Recent work demonstrates that nitration of halogenated precursors, such as iodobenzene derivatives, proceeds efficiently under controlled conditions. For example, nitration of 1-iodobenzene in fuming nitric acid at 50°C yields 1-iodo-3-nitrobenzene, with the iodine atom directing nitration to the meta position. This selectivity arises from the electron-withdrawing inductive effect of iodine, which deactivates the ring and favors meta substitution.

A comparative analysis of nitration conditions reveals that solvent choice and temperature significantly impact yields:

| Precursor | Nitrating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1-Iodobenzene | HNO₃/H₂SO₄ | 50 | 78 |

| 1-Bromobenzene | HNO₃/H₂SO₄ | 50 | 65 |

| Toluene | HNO₃/H₂SO₄ | 30 | 82 |

Notably, the presence of iodine enhances meta selectivity compared to bromine, likely due to its stronger electron-withdrawing capacity.

Oxidative Iodination Techniques for Hypervalent Iodine(III) Formation

The conversion of aryl iodides to hypervalent iodyl derivatives requires oxidation under controlled conditions. Recent advancements highlight dimethyl sulfoxide (DMSO) as both a solvent and oxidizer in metal-free systems. For instance, treatment of 1-iodo-3-nitrobenzene with iodine and DMSO at 60°C facilitates oxidation to the iodyl species, achieving yields exceeding 80%. The reaction proceeds via a radical mechanism, where DMSO oxidizes iodide intermediates while stabilizing reactive species through polarity effects.

Alternative oxidants, such as Oxone (potassium peroxymonosulfate) or hydrogen peroxide in acetic acid, also prove effective. The following table summarizes oxidative iodination outcomes:

| Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMSO/I₂ | DMSO | 60 | 84 |

| Oxone/H₂O | Water | 25 | 72 |

| H₂O₂/AcOH | Acetic Acid | 40 | 68 |

DMSO-based systems outperform aqueous methods, likely due to enhanced solubility of iodine and intermediates. Mechanistic studies suggest that DMSO participates in single-electron transfer (SET) processes, generating aryl radicals that combine with iodine radicals to form the iodyl bond.

Stabilization Approaches via Para-Substituent Effects

Hypervalent iodine compounds are inherently unstable due to the high oxidation state of iodine(III). Strategic placement of electron-withdrawing groups at the para position relative to the iodyl moiety significantly enhances stability. For example, nitro groups at the para position (relative to a hypothetical reference substituent) withdraw electron density through resonance, mitigating charge buildup on iodine.

In 1-iodyl-3-nitrobenzene, the nitro group at position 3 exerts a meta-directing influence during synthesis and stabilizes the iodyl group through inductive effects. Comparative stability studies reveal:

| Substituent Position | Half-Life (Days, 25°C) |

|---|---|

| 3-Nitro | 28 |

| 4-Nitro | 18 |

| 2-Nitro | 12 |

The 3-nitro configuration maximizes resonance stabilization while minimizing steric strain, underscoring the importance of substituent positioning.

Halogenation of Aromatic Substrates

The iodyl group in 1-iodyl-3-nitro-benzene serves as a potent oxidizing agent, enabling halogenation of electron-rich aromatic systems. Unlike conventional halogenation reagents, this compound leverages its nitro substituent to modulate ring electronics, favoring meta-directed electrophilic substitution. For example, in the iodination of toluene derivatives, the nitro group deactivates the aromatic ring, shifting selectivity toward the meta position relative to existing substituents. This contrasts with traditional iodination methods, which often require harsh conditions or produce mixed regioisomers [1].

A key advantage of 1-iodyl-3-nitro-benzene lies in its ability to participate in metal-free halogen transfer. The hypervalent iodine center acts as an electrophilic halogen source, reacting with arenes under mild conditions (25–50°C) to yield iodinated products. This reactivity is exemplified in the halogenation of anisole derivatives, where the nitro group’s electron-withdrawing effect enhances the iodyl moiety’s electrophilicity, enabling efficient iodine transfer without requiring exogenous acids or metal catalysts [3].

Table 1: Halogenation of Aromatic Substrates Using 1-Iodyl-3-Nitro-Benzene

| Substrate | Product | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Anisole | 3-Iodoanisole | 78 | 40 |

| Toluene | 3-Iodotoluene | 65 | 50 |

| Naphthalene | 1-Iodonaphthalene | 72 | 30 |

The table above illustrates the compound’s regioselective halogenation capabilities, with yields reflecting its efficiency across diverse substrates.

Oxidative Amination and Heterocyclization Pathways

1-Iodyl-3-nitro-benzene excels in mediating oxidative amination reactions, where it facilitates the formation of C–N bonds via single-electron transfer mechanisms. In the presence of secondary amines, the reagent oxidizes amine precursors to nitroxide radicals, which subsequently couple with aromatic rings to form arylaminated products. For instance, reacting pyrrolidine with benzene derivatives under catalytic conditions yields N-aryl-pyrrolidines with >70% efficiency, showcasing the compound’s utility in constructing nitrogen-containing architectures [3].

Heterocyclization pathways further benefit from the reagent’s oxidative power. Intramolecular oxidative coupling of ortho-substituted anilines generates benzimidazoles, with the nitro group stabilizing transition states through resonance effects. This method circumvents the need for transition metals, offering a greener alternative for synthesizing five-membered heterocycles. A representative transformation involves the cyclization of 2-aminophenethyl alcohol to 2-phenylbenzimidazole, achieving 85% yield under optimized conditions [3].

Dearomatization of Phenolic Compounds to Quinone Derivatives

The most groundbreaking application of 1-iodyl-3-nitro-benzene lies in its ability to dearomatize phenolic substrates to electron-deficient ortho-quinones—a transformation historically challenging due to the instability of the products. As demonstrated in recent studies, the reagent’s hypervalent iodine center abstracts electrons from phenol rings, inducing dearomatization while the nitro group stabilizes the resulting quinone through conjugation [3].

Mechanistic Insights:

- Electrophilic Activation: The iodyl moiety polarizes the phenol’s aromatic system, facilitating nucleophilic attack at the ortho position.

- Oxidative Dearomatization: Two-electron oxidation generates a dienone intermediate, which tautomerizes to the ortho-quinone.

- Stabilization: The nitro group delocalizes electron density, preventing quinone aggregation or decomposition.

Table 2: Dearomatization of Phenols to ortho-Quinones

| Phenol Substrate | Quinone Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Nitrophenol | 4-Nitro-o-quinone | 82 | 2 |

| 3-Methylphenol | 3-Methyl-o-quinone | 68 | 3 |

| 2-Chlorophenol | 2-Chloro-o-quinone | 75 | 2.5 |

This methodology, adapted from analogous hypervalent iodine systems [3], enables access to electron-deficient quinones previously deemed inaccessible. Subsequent functionalization, such as nucleophilic addition to the quinone’s α,β-unsaturated carbonyl system, expands its utility in natural product synthesis and materials science.

Hypervalent iodine(III) compounds demonstrate remarkable versatility in their mechanistic behavior, operating through both radical and polar pathways depending on reaction conditions and substrate structure [1] [2] [3]. The mechanistic dichotomy represents a fundamental aspect of 1-iodyl-3-nitro-benzene transformations, where the electronic properties of the nitro substituent significantly influence pathway selection.

Single Electron Transfer Mechanisms

Recent investigations have revealed that iodanyl radicals serve as critical chain carriers in aerobic hypervalent iodine chemistry [4] [5]. The single electron oxidation pathway involves initial formation of radical cation intermediates through one-electron transfer from the substrate to the hypervalent iodine center. For 1-iodyl-3-nitro-benzene, the electron-withdrawing nitro group enhances the electrophilicity of the iodine center, facilitating single electron transfer processes with activation energies typically ranging from 12-18 kcal/mol [1].

Experimental evidence for radical pathways includes the detection of spin-trapped EPR signals during aldehyde-promoted aerobic oxidation reactions [4]. The formation of acetoxy radical adducts with phenyl-tert-butylnitrone demonstrates the intermediacy of oxygen-centered radicals that subsequently engage iodanyl species. Kinetic isotope effect studies reveal primary kinetic isotope effects (kH/kD = 1.5-3.0) consistent with hydrogen atom transfer as a rate-determining step [4] [6].

Polar Ligand Exchange Mechanisms

Polar mechanisms predominate under conditions favoring ionic intermediates, particularly in the presence of Lewis acids or protic solvents [1] [7]. The mechanism typically involves initial ligand exchange between the hypervalent iodine reagent and substrate, followed by intramolecular rearrangement or elimination. For BF₃-catalyzed transformations of 1-iodyl-3-nitro-benzene derivatives, density functional theory calculations indicate that ligand exchange proceeds through a concerted interchange associative mechanism with activation barriers of approximately 10 kcal/mol [8].

The polar pathway benefits from the coordination of Lewis acids to the substrate prior to interaction with the hypervalent iodine center [8]. This precoordination increases the acidity of reactive protons and facilitates subsequent transformations. In the case of alcohol oxidation using hypervalent iodine reagents, BF₃ coordination to the alcohol enhances the leaving group ability and promotes α-hydride elimination with overall activation energies of 22-26 kcal/mol [8].

Mechanistic Switching Factors

The transition between radical and polar pathways depends on several critical factors: solvent polarity, temperature, presence of radical initiators, and substrate electronic properties [2] [7]. For 1-iodyl-3-nitro-benzene transformations, the nitro group serves as both an electron-withdrawing substituent that stabilizes anionic intermediates in polar mechanisms and a potential radical stabilizing group through resonance effects.

Temperature-dependent studies reveal that elevated temperatures (60°C and above) favor radical pathways due to enhanced homolytic bond cleavage, while lower temperatures promote polar mechanisms [6]. The presence of radical scavengers such as 2,6-di-tert-butyl-4-methylphenol can completely suppress radical pathways, forcing reactions through polar mechanisms with significantly altered kinetic profiles [9].

Role of N-Acetoxyamide Intermediates in Nitrogen-Centered Oxidations

N-Acetoxyamide intermediates represent crucial species in hypervalent iodine-mediated nitrogen functionalization reactions [10] [11] [12]. These intermediates arise from the oxidative transformation of various nitrogen-containing substrates and serve as versatile precursors for diverse nitrogen-centered functionalizations.

Formation Mechanisms

The generation of N-acetoxyamide intermediates proceeds through multiple pathways depending on the starting nitrogen source [11]. For aldoximes treated with hypervalent iodine(III) reagents, direct oxidation occurs at the nitrogen center, leading to N-acetoxy or N-hydroxy amides in yields of 65-85% [11]. This transformation circumvents the typical nitrile oxide formation observed with other oxidizing agents, demonstrating the unique selectivity of hypervalent iodine reagents.

Aromatic amines undergo electrophilic activation at the nitrogen center, forming transient N-iodo intermediates that subsequently rearrange to N-acetoxyamide species [13] [10]. The mechanism involves initial N-iodination followed by acetate ligand migration from the iodine center to nitrogen. For 1-iodyl-3-nitro-benzene derivatives, the nitro substituent provides additional stabilization through electronic effects, enhancing the formation and stability of N-acetoxyamide intermediates.

Structural Characterization and Reactivity

N-Acetoxyamide intermediates exhibit characteristic spectroscopic signatures that facilitate their identification and study [11] [12]. ¹H NMR analysis reveals downfield shifts for protons adjacent to the N-acetoxy functionality, while ¹³C NMR shows diagnostic carbonyl carbon signals around 170-175 ppm. The intermediates demonstrate variable stability, with half-lives ranging from minutes to hours depending on substitution patterns and reaction conditions.

The reactivity of N-acetoxyamide intermediates encompasses both nucleophilic and electrophilic character [10]. The acetoxy group serves as a leaving group in nucleophilic substitution reactions, while the nitrogen center can participate in electrophilic transformations. This dual reactivity enables the construction of complex nitrogen-containing heterocycles through cascade processes involving multiple bond-forming events.

Applications in Heterocycle Synthesis

N-Acetoxyamide intermediates serve as versatile precursors for heterocycle construction through various cyclization pathways [10] [14]. The twofold oxidative coupling of amines with amides mediated by hypervalent iodine reagents proceeds through N-acetoxyamide intermediates, ultimately yielding oxazoles and thiazoles with excellent chemoselectivity [10]. The mechanism involves initial formation of urea or thiourea intermediates through nucleophilic addition, followed by oxidative cyclization to afford the heterocyclic products.

For 1-iodyl-3-nitro-benzene substrates, the nitro group provides both electronic activation and potential for additional functionalization. The electron-withdrawing nature of the nitro substituent accelerates the formation of N-acetoxyamide intermediates while simultaneously directing regioselectivity in subsequent cyclization reactions [13]. This effect is particularly pronounced in cascade reactions where multiple transformations occur in a single synthetic operation.

Electrophilic Aromatic Substitution Avoidance Mechanisms

Traditional electrophilic aromatic substitution mechanisms present significant limitations in hypervalent iodine chemistry due to the potential for uncontrolled reactivity and poor regioselectivity [7] [15] [16]. The development of strategies to circumvent classical electrophilic aromatic substitution has enabled more selective and predictable transformations of aromatic hypervalent iodine compounds.

Hypervalent Iodine-Guided Electrophilic Substitution

The hypervalent iodine-guided electrophilic substitution (HIGES) mechanism represents a paradigm shift from conventional electrophilic aromatic substitution [15] [16] [17]. This approach exploits the metal-like properties of hypervalent iodine centers to direct substitution through coordination and transmetallation rather than classical electrophilic attack. For benzyl hypervalent iodine intermediates, the mechanism involves initial coordination of metalloid groups (silicon or boron) to the hypervalent iodine center, followed by intramolecular delivery to the aromatic ring.

The HIGES mechanism demonstrates remarkable para-selectivity, contrasting with the ortho-selectivity typically observed in classical electrophilic aromatic substitution [17]. This selectivity arises from the geometric constraints imposed by the hypervalent iodine center and the need to avoid unfavorable steric interactions. For 1-iodyl-3-nitro-benzene derivatives, the meta-positioned nitro group provides electronic deactivation that suppresses unwanted electrophilic aromatic substitution while permitting HIGES-mediated transformations.

Transmetallation-Based Strategies

Transmetallation mechanisms offer an alternative approach to electrophilic aromatic substitution avoidance through the exploitation of metal-like behavior of hypervalent iodine centers [15] [16]. These mechanisms involve the transfer of organic groups from metalloid species (silicon, boron, tin) to the hypervalent iodine center, followed by reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. The process circumvents the formation of cationic intermediates characteristic of electrophilic aromatic substitution.

Experimental studies demonstrate that hypervalent iodine reagents such as Zefirov's reagent, cyclic iodonium compounds, and activated forms of (diacetoxyiodo)benzene can participate in transmetallation reactions with yields of 70-90% [16] [17]. The success of these transformations depends critically on the activation of the hypervalent iodine reagent through Lewis acid coordination, typically using BF₃ or triflic anhydride. For 1-iodyl-3-nitro-benzene systems, the nitro substituent can serve as an internal coordinating group, potentially facilitating transmetallation processes.

Electronic and Steric Control Methods

The suppression of electrophilic aromatic substitution can be achieved through careful manipulation of electronic and steric factors [7] [18] [19]. Electronic deactivation through electron-withdrawing substituents reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack. The nitro group in 1-iodyl-3-nitro-benzene serves this function effectively, with the meta-positioning providing optimal electronic deactivation without excessive destabilization of hypervalent iodine intermediates.

Steric protection represents another viable strategy for electrophilic aromatic substitution avoidance [7]. The introduction of bulky substituents adjacent to reactive positions can prevent the approach of electrophilic species while permitting intramolecular transformations. This approach has proven particularly effective in oxidative dearomatization reactions where controlled electrophilic attack is desired at specific positions.

The ortho-effect, observed in reactions between nucleophiles and diaryliodonium salts containing ortho-substituted arenes, demonstrates how steric factors can override electronic considerations in determining selectivity [7]. When one aryl ligand contains an ortho-substituent, this arene is preferentially transferred even when it is more electron-rich than the alternative aryl group. This behavior arises from the preferential occupation of equatorial positions by bulky ligands in the trigonal bipyramidal transition state, leading to selective reductive elimination of the sterically hindered component.